![molecular formula C10H10N2 B186922 N-methylquinolin-4-amine CAS No. 16401-66-4](/img/structure/B186922.png)
N-methylquinolin-4-amine
Overview
Description
“N-methylquinolin-4-amine” is a chemical compound with the CAS Number: 16401-66-4 . It has a molecular weight of 158.2 and its IUPAC name is N-methylquinolin-4 (1H)-imine .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The InChI code for “N-methylquinolin-4-amine” is 1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12)
. This indicates that the compound has a structure of a quinoline ring with a methyl group attached to the nitrogen atom.
Chemical Reactions Analysis
Quinoline and its derivatives are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Physical And Chemical Properties Analysis
“N-methylquinolin-4-amine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 306.7±17.0 °C at 760 mmHg .
Scientific Research Applications
Anticancer Agents
N-methylquinolin-4-amine derivatives have been studied for their potential as anticancer agents . For instance, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine has shown promising results against a non-small cell lung cancer cell line, A549 . The compound was found to be active with an inhibition concentration value of (IC50) 29.4 μM .
Molecular Docking Studies
Molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed the lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine . This suggests that N-methylquinolin-4-amine derivatives could be useful in the development of drugs targeting these proteins.
Drug Discovery
Quinoline, the core structure of N-methylquinolin-4-amine, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .
Antimalarial Agents
4-Aminoquinoline based compounds, which include N-methylquinolin-4-amine, are known for their antimalarial activities .
Antimicrobial Agents
N-methylquinolin-4-amine derivatives have also been studied for their antimicrobial activities .
Synthesis of Biologically Active Compounds
N-methylquinolin-4-amine can be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . These compounds have versatile applications in the fields of industrial and synthetic organic chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “N-methylquinolin-4-amine” are not mentioned in the search results, quinoline derivatives have been the subject of extensive research due to their wide range of biological activities . There is a continuous need for the development of novel cytotoxic drugs using this scaffold with potent activity and selectivity . This remains an interesting field of research with potential for significant advancements in the future .
properties
IUPAC Name |
N-methylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKSAWDBBGWYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445968 | |
Record name | N-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinolin-4-amine | |
CAS RN |
16401-66-4 | |
Record name | N-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the ADME property evaluation conducted in this study?
A2: The study evaluates the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the twenty highest-scoring derivatives []. This evaluation is crucial for understanding the drug-likeness of these compounds. Favorable ADME properties are essential for a drug to be effectively absorbed, distributed to the target site, metabolized without producing toxic byproducts, and eventually excreted from the body. This preliminary assessment helps prioritize compounds for further experimental validation, focusing on those with a higher likelihood of success in later stages of drug development.
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